

# In-Depth Technical Guide to IPrAuNTf<sub>2</sub>: A Homogeneous Gold(I) Catalyst

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## Compound of Interest

Compound Name: *Iptrauntf2*

Cat. No.: *B3005505*

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This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and catalytic applications of **IPrAuNTf<sub>2</sub>**, a highly effective and widely used homogeneous gold(I) catalyst in modern organic synthesis.

## Core Molecular Information

**IPrAuNTf<sub>2</sub>** is the common abbreviation for the coordination compound [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I). It is a colorless to pale yellow solid known for its stability and efficacy in catalyzing a variety of organic transformations, particularly those involving the activation of alkynes.

## Molecular Structure and Properties

The structure of **IPrAuNTf<sub>2</sub>** features a central gold(I) atom linearly coordinated to a bulky N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf<sub>2</sub>) anion. The sterically demanding IPr ligand enhances the catalyst's stability and modulates its reactivity.

Property	Value
Full Chemical Name	[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold(I)
Synonyms	IPrAuNTf2
CAS Number	951776-24-2[1]
Molecular Formula	C <sub>29</sub> H <sub>37</sub> AuF <sub>6</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> [1]
Molecular Weight	866.71 g/mol [1]
Appearance	Colorless to pale yellow solid[2]
Melting Point	202-287 °C (decomposition)[3]
Solubility	Soluble in organic solvents such as dichloromethane, chloroform, and toluene.[2]

## Experimental Protocols

### Synthesis of IPrAuNTf2

A common and efficient method for the synthesis of **IPrAuNTf2** involves a salt metathesis reaction from the corresponding gold(I) chloride precursor, IPrAuCl.[4]

Materials:

- IPrAuCl (1.0 eq)
- Silver bis(trifluoromethanesulfonyl)imide (AgNTf<sub>2</sub>) (1.0 eq)
- Dichloromethane (DCM)
- Pentane
- Celite

Procedure:

- To a solution of silver bis(trifluoromethanesulfonyl)imide ( $\text{AgNTf}_2$ ) in dichloromethane (DCM), add an equimolar amount of  $\text{IPrAuCl}$ .
- Stir the resulting mixture at room temperature for approximately 4 hours.
- Upon completion of the reaction, filter the mixture through a pad of Celite to remove the precipitated silver chloride ( $\text{AgCl}$ ).
- Wash the Celite pad with additional dichloromethane to ensure complete recovery of the product.
- Combine the organic filtrates and reduce the solvent volume under reduced pressure.
- Add pentane to the concentrated solution to induce the precipitation of a white solid.
- Filter the solid and dry it under high vacuum to yield  **$\text{IPrAuNTf}_2$** .

Yield:

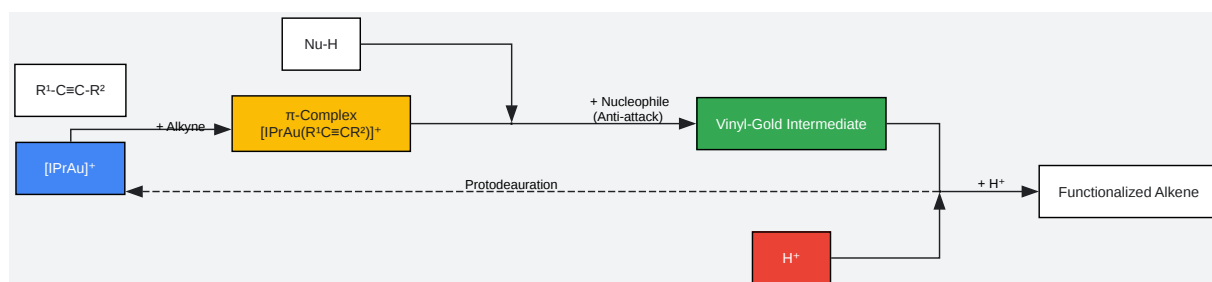
- This procedure typically results in a high yield, with reported yields around 88%.

## Catalytic Applications and Performance

**$\text{IPrAuNTf}_2$**  is a premier catalyst for the electrophilic activation of alkynes, enabling a wide range of nucleophilic additions and subsequent cyclizations. Its high efficacy allows for low catalyst loadings under mild reaction conditions.

## General Catalytic Cycle: Alkyne Hydrofunctionalization

The general mechanism for gold(I)-catalyzed alkyne hydrofunctionalization involves the coordination of the alkyne to the cationic gold(I) center, which activates the alkyne for nucleophilic attack. This is followed by protodeauration to release the product and regenerate the active catalyst.



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Caption: General catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.

## Quantitative Data: Catalyst Screening in Tandem Cycloisomerization/Dimerization

**IPrAuNTf<sub>2</sub>** has demonstrated superior performance compared to other gold catalysts in certain transformations. In a study on the tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides, various catalysts were screened, with **IPrAuNTf<sub>2</sub>** providing the highest yield.

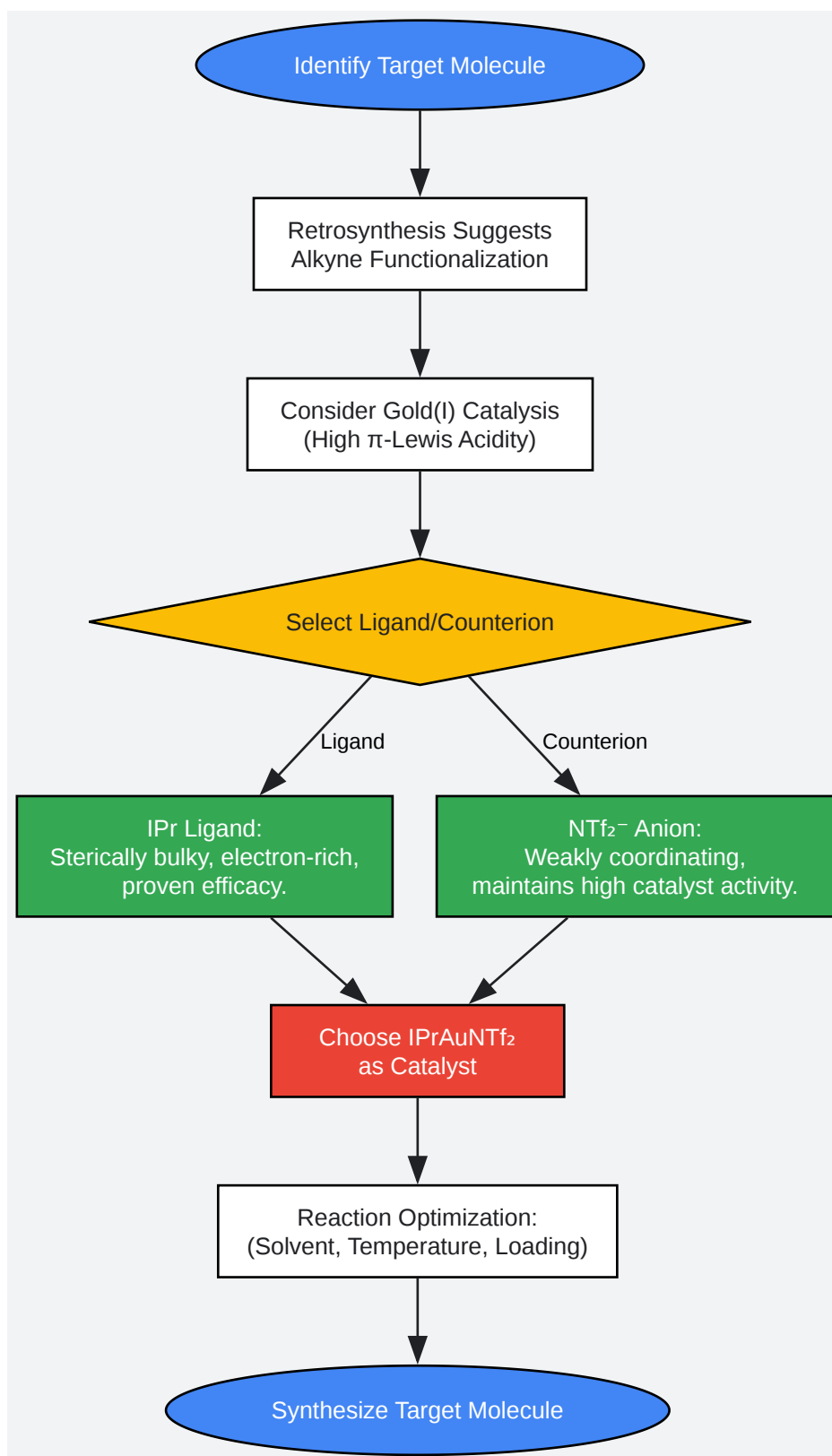
Entry	Catalyst	Yield (%)
1	[PPh <sub>3</sub> AuNTf <sub>2</sub> ]	70
2	[JohnphosAuNTf <sub>2</sub> ]	80
3	[tBu <sub>3</sub> PAuNTf <sub>2</sub> ]	85
4	[IPrAuNTf <sub>2</sub> ]	92
5	[IPrAuCl]/AgNTf <sub>2</sub>	90

Data sourced from a study on the synthesis of enantioenriched pyrrolidines.

This data highlights the significant influence of the N-heterocyclic carbene ligand on the catalyst's activity, with the bulky and electron-donating IPr ligand proving optimal for this specific transformation.

## Logical Workflow: Catalyst Selection and Application

The decision to use **IPrAuNTf2** in a synthetic plan typically follows a logical progression based on the desired transformation.



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Caption: Workflow for selecting **IPrAuNTf<sub>2</sub>** as a catalyst in organic synthesis.

## Conclusion

**IPrAuNTf2** stands as a robust and versatile catalyst in the field of organic chemistry. Its well-defined structure, straightforward synthesis, and exceptional catalytic activity, particularly in the activation of alkynes, make it an invaluable tool for the construction of complex molecular architectures. The quantitative data consistently demonstrates its high performance, often superior to other catalytic systems. This guide provides the core technical information required for researchers and professionals to effectively understand and implement **IPrAuNTf2** in their synthetic endeavors.

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